molecular formula C11H16O2 B1492295 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one CAS No. 2060062-36-2

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one

Cat. No.: B1492295
CAS No.: 2060062-36-2
M. Wt: 180.24 g/mol
InChI Key: UBGQFSKCEXSFSW-UHFFFAOYSA-N
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Description

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one is a chemical compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol. This compound is characterized by its unique structure, which includes a cyclopropane ring attached to a carbonyl group and a cyclopropyl group, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one typically involves the reaction of cyclopropanecarboxylic acid with 2-methylpropylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure the purity and yield of the final product. The reaction is monitored using various analytical techniques to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one is unique due to its specific structural features. Similar compounds include cyclopropanecarboxylic acid derivatives and other cyclopropyl-containing compounds. These compounds share similarities in their reactivity and applications but differ in their molecular structures and specific uses.

Comparison with Similar Compounds

  • Cyclopropanecarboxylic acid

  • Cyclopropylamine

  • Cyclopropylmethyl ketone

Properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)cyclopropyl]-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-7(2)9(12)11(5-6-11)10(13)8-3-4-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGQFSKCEXSFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1(CC1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Reactant of Route 2
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Reactant of Route 3
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Reactant of Route 4
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Reactant of Route 5
Reactant of Route 5
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one
Reactant of Route 6
1-(1-Cyclopropanecarbonylcyclopropyl)-2-methylpropan-1-one

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